molecular formula C12H22 B1666981 Bicyclohexyl CAS No. 92-51-3

Bicyclohexyl

Cat. No.: B1666981
CAS No.: 92-51-3
M. Wt: 166.3 g/mol
InChI Key: WVIIMZNLDWSIRH-UHFFFAOYSA-N
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Scientific Research Applications

Bicyclohexyl has a wide range of applications in scientific research:

Safety and Hazards

Bicyclohexyl is a combustible liquid . It may cause respiratory irritation and is harmful if swallowed . It is very toxic to aquatic life and may be fatal if swallowed and enters airways .

Future Directions

Bicyclohexyl has potential uses in hydrogen storage systems based on catalytic hydrogenation and dehydrogenation reactions . It is considered an effective way of hydrogen storage and release with contents of up to 7.3% by mass .

Biochemical Analysis

Cellular Effects

Bicyclohexyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to significant changes in metabolic and cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. This compound can also influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. This compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, affecting its bioavailability and activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in biomedical applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Additionally, it can be directed to mitochondria, influencing mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclohexyl can be synthesized through the catalytic reduction of diphenyl. This process involves the use of hydrogen gas in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of carbazole. This method involves the denitrogenation of carbazole using hydrogen gas, resulting in this compound as the main product . Another method involves the exposure of cyclohexane to radiation, which produces this compound among other hydrocarbons .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: this compound can be reduced to cyclohexane under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst or under UV light.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexane.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

    Biphenyl: Similar to bicyclohexyl, biphenyl consists of two benzene rings joined by a single bond. biphenyl is aromatic, whereas this compound is aliphatic.

    Cyclohexane: Cyclohexane is a single cyclohexane ring, whereas this compound consists of two cyclohexane rings joined by a single bond.

    Decalin: Decalin is a bicyclic compound with two fused cyclohexane rings, whereas this compound has two separate cyclohexane rings joined by a single bond.

Uniqueness of this compound: this compound is unique due to its structure, which consists of two cyclohexane rings joined by a single bond. This structure imparts specific physical and chemical properties, such as its high boiling point and ability to undergo various chemical reactions .

Properties

IUPAC Name

cyclohexylcyclohexane
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InChI

InChI=1S/C12H22/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11-12H,1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVIIMZNLDWSIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22
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DSSTOX Substance ID

DTXSID8021802
Record name 1,1'-Bicyclohexyl
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Molecular Weight

166.30 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,1'-Bicyclohexyl
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Vapor Pressure

0.1 [mmHg]
Record name 1,1'-Bicyclohexyl
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CAS No.

92-51-3
Record name Bicyclohexyl
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Record name BICYCLOHEXYL
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Synthesis routes and methods I

Procedure details

140 g KOH (solid) are added to 2,000 g (20.41 mol) cyclohexanone. The mixture is heated under reflux with stirring. After 0.5 h, the reaction is terminated. The mixture is analyzed by GC analysis.
Name
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
20.41 mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred, ice-cooled (2° C.) solution of 1N lithium aluminum hydride/THF (3.43 mL, 3.43 mmol) under nitrogen was treated dropwise with a solution of the above diimide intermediate (140 mg, 0.55 mmol) in anhydrous tetrahydrofuran (20 mL), stirred for 1 h at room temperature and 7 h at reflux, then cooled on an ice bath. Water (0.30 mL), 15% NaOH (0.30 mL) and water (0.90 mL) were added dropwise together with more tetrahydrofuran to facilitate stirring. The mixture was stirred at room temperature for 15 minutes, filtered through celite, and the filtrate concentrated in vacuo. The residue was dissolved in methylene chloride, loaded onto a silica gel column, and eluted with 3:1 methylene chloride/ethyl acetate to afford 3-methyl-1-(1-methylindol-2-yl)-3-azabicyclo[3.1.0]bicyclohexane (100 mg, 80%), which was then converted to the hydrochloride salt by treating with 2N HCl/ether (82 mg, 80%). MS (M+1) 226.8 1H NMR (DMSO-d6) δ 11.35-11.12 (br s, 1H), 7.52-7.34 (m, 2H), 7.15-6.93 (m, 2H), 6.45-6.34 (m, 1H), 3.92-3.84 (m, 1H), 3.79-3.75 (s, 3H), 3.71-3.64 (m, 1H), 3.63-3.56 (m, 1H), 3.39-3.26 (m, 1H), 2.81 (d, 3H), 2.24-2.16 (m, 1H), 1.91-1.83 (m, 1H), 1.11-1.01 (m, 1H). 13C NMR (DMSO-d6) δ 138.06, 137.98, 127.38, 122.00, 14.21, 120.67, 119.98, 110.28, 102.01, 59.38, 56.47, 40.36, 30.96, 24.26, 22.51.
Name
lithium aluminum hydride THF
Quantity
3.43 mL
Type
reactant
Reaction Step One
[Compound]
Name
diimide
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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